N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide
Description
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with a methyl group and a pyrrolidin-1-yl moiety. The pyrimidine ring is linked via an amino-phenyl group to a naphthalene-2-carboxamide scaffold.
Properties
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O/c1-18-16-24(31-14-4-5-15-31)30-26(27-18)29-23-12-10-22(11-13-23)28-25(32)21-9-8-19-6-2-3-7-20(19)17-21/h2-3,6-13,16-17H,4-5,14-15H2,1H3,(H,28,32)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCMSGRDLBBMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved by reacting pyrrolidine with 2-chloropyrimidine, followed by further modifications.
Coupling Reactions: The pyrimidine derivative is then coupled with an aromatic amine, such as 4-aminophenyl, under conditions that may involve the use of trifluoroacetic acid.
Final Assembly: The resulting intermediate is then reacted with 2-naphthoyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
Target Enzymes and Receptors
- Phosphodiesterase Type 5 (PDE5) : Inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation.
- Isocitrate Dehydrogenase 1 (IDH1) : Implicated in metabolic pathways, particularly in cancer metabolism.
- Endothelin-Converting Enzyme 1 (ECE1) : Plays a role in cardiovascular function.
- Vascular Adhesion Protein 1 (VAP-1) : Involved in inflammation and immune response regulation.
Biochemical Pathways Affected
The compound's interaction with its targets affects several biochemical pathways:
- Vasodilation : Through PDE5 inhibition, it enhances cGMP levels, leading to relaxation of vascular smooth muscle.
- Metabolic Regulation : By modulating IDH1 activity, it may influence cellular metabolism and growth.
- Inflammation : Inhibition of ECE1 and VAP-1 can reduce inflammatory responses, providing potential therapeutic benefits in inflammatory diseases.
Scientific Research Applications
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide has several notable applications in scientific research:
Medicinal Chemistry
This compound acts as a potential antagonist for various receptors and enzymes, making it a candidate for drug development targeting conditions such as:
- Cancer : Its ability to inhibit IDH1 suggests potential applications in cancer therapy by disrupting metabolic pathways.
- Cardiovascular Diseases : PDE5 inhibition can be beneficial for treating conditions like pulmonary hypertension.
Biological Studies
The compound’s ability to modulate biological pathways makes it useful in studying cell signaling and enzyme inhibition. It can serve as a tool for researchers investigating the roles of specific enzymes in disease processes.
Material Science
Due to its unique structure, this compound can be explored for developing novel materials with specific electronic or optical properties.
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of this compound:
- Cancer Metabolism : Research indicates that the inhibition of IDH1 by compounds similar to this compound can disrupt metabolic processes critical for tumor growth .
- Vasodilation Mechanisms : Studies have shown that PDE5 inhibitors enhance cGMP levels significantly, leading to improved vascular function, which is crucial in managing cardiovascular diseases .
- Anti-inflammatory Effects : The modulation of VAP-1 has been linked to reduced inflammatory responses, suggesting therapeutic potential in conditions characterized by chronic inflammation .
Mechanism of Action
The mechanism of action of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Carboxamide Substituents
highlights two close analogues (Table 1):
- 3-Methoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide (G869-0518)
- 3,5-Dimethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide (G869-0463)
Table 1: Structural and Physicochemical Comparison
| Compound ID | Molecular Formula | Molecular Weight | Substituents on Benzamide/Naphthalene | Key Structural Features |
|---|---|---|---|---|
| Target Compound | C₂₇H₂₈N₆O | 452.56* | Naphthalene-2-carboxamide | Bulky naphthalene, pyrrolidin-1-yl pyrimidine |
| G869-0518 | C₂₃H₂₅N₅O₂ | 403.48 | 3-Methoxybenzamide | Smaller aromatic system, methoxy group |
| G869-0463 | C₂₄H₂₇N₅O₃ | 433.51 | 3,5-Dimethoxybenzamide | Increased polarity, dual methoxy groups |
*Note: Molecular weight calculated based on formula C₂₇H₂₈N₆O.
Key Observations:
Comparison with Pyrimidine-Based Analogues
A. 4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide ()
- Structural Features: Dual naphthalene-carboxamide units connected via hydrogen bonds (N—H⋯N, N—H⋯S) and π-π stacking (3.59 Å interplanar distance). Dihedral angles between pyridine and naphthalene rings: 11.33° and 9.51° .
B. N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide ()
- Structural Features: Fluorophenyl and hydroxymethyl substituents on pyrimidine. Fluorine’s electronegativity enhances binding to hydrophobic pockets.
- Comparison: The target compound’s pyrrolidin-1-yl group may confer conformational flexibility, contrasting with the rigid fluorophenyl group in this analogue .
Biological Activity
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-carboxamide is a complex organic compound that has garnered attention for its potential pharmacological applications. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 409.5 g/mol. The IUPAC name is N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide, which highlights its complex structure featuring a pyrimidine ring, a pyrrolidine group, and a naphthalene moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O2S |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide |
| InChI Key | VYJDKHVBTRABQZ-UHFFFAOYSA-N |
The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain kinases, which play critical roles in cell signaling pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects against various diseases.
- Receptor Modulation : The compound acts as an antagonist of the vanilloid receptor 1 (TRPV1) and modulates the insulin-like growth factor 1 receptor (IGF1R), impacting pathways involved in pain perception and cellular growth regulation.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
Antitumor Activity :
In vitro studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown efficacy against chronic myelogenous leukemia (CML) models, where it induced complete tumor regression at multiple dose levels without significant toxicity .
Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses both antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .
Neuroprotective Effects :
Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The modulation of adenosine receptors by the compound may contribute to its protective effects against neuronal damage .
Case Studies
Several case studies highlight the effectiveness of this compound in various experimental settings:
- Cancer Treatment : A study involving xenograft models demonstrated that the compound could significantly reduce tumor size in CML, showcasing its potential as an effective anticancer agent.
- Pain Management : In animal models, this compound exhibited analgesic properties through TRPV1 antagonism, suggesting its utility in pain management therapies .
- Metabolic Disorders : Research has explored its role in modulating insulin signaling pathways, indicating potential benefits for metabolic disorders such as diabetes .
Q & A
Q. How to analyze polymorphism and its impact on bioactivity?
- Methodology : Screen polymorphs via solvent crystallization (e.g., ethanol vs. acetone). Characterize forms with PXRD, DSC, and FTIR. Compare dissolution rates and bioactivity (e.g., IC50 shifts >2-fold indicate polymorphism-driven efficacy changes). Reference prior studies on pyrimidine polymorphs (e.g., dihedral angle variations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
